molecular formula C6H10O4 B127388 Diethyl oxalate CAS No. 95-92-1

Diethyl oxalate

Cat. No. B127388
CAS RN: 95-92-1
M. Wt: 146.14 g/mol
InChI Key: WYACBZDAHNBPPB-UHFFFAOYSA-N
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Description

Diethyl oxalate (DEOX) is a chemical compound that has been studied for various applications, including its use in the synthesis of macrocyclic amides and as an additive in dye-sensitized solar cells (DSSCs). It is synthesized from oxalic acid and ethanol, and its molecular structure includes discrete oxalate monoanions and diethylammonium cations in some of its forms . DEOX has been shown to improve the performance of DSSCs by increasing the short circuit current and the total conversion efficiency .

Synthesis Analysis

Several methods have been reported for the synthesis of diethyl oxalate. One approach involves the use of ferric chloride as a catalyst under microwave radiation, which has been shown to yield high amounts of DEOX . Another method includes the esterification of oxalic acid with ethanol catalyzed by acidic ionic liquids, which can be recycled multiple times without significant deactivation . Additionally, DEOX can be synthesized from ethyl nitrite and carbon monoxide in the gaseous phase, a process suitable for industrial production .

Molecular Structure Analysis

The molecular structure of diethyl oxalate has been characterized in various studies. For instance, the structure of diethylammonium hydrogen oxalate consists of oxalate monoanions and diethylammonium cations, with the oxalate ion being centrosymmetric . In another study, the crystal structure of a thiourea:diethyl oxalate complex was determined, revealing that DEOX can exist as a solid stabilized by hydrogen bonds .

Chemical Reactions Analysis

Diethyl oxalate participates in several chemical reactions. It reacts with ethereal oxygen-containing diamines to produce macrocyclic amides and their intermediate compounds . The reaction products from DEOX and diamines can lead to the formation of various macrocyclic amides with different membered rings . Furthermore, DEOX has been used to obtain derivatives of 4-oxo-4H-pyran-2,5-dicarboxylic acids in good yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl oxalate are influenced by its interactions with other substances. For example, in DSSCs, the addition of DEOX to the electrolyte solution forms molecular complexes with redox species, which enhances the electrochemical properties of the electrolyte . DEOX also adsorbs on the semiconductor surface, affecting the electron density and the Fermi level, which in turn influences the voltage and current in solar cells . The compound's ability to form solid complexes, as seen in the thiourea:diethyl oxalate complex, also highlights its versatile physical properties .

Scientific Research Applications

1. Chemical Synthesis and Catalysis

  • Carbon Monoxide Coupling: Diethyl oxalate can be synthesized from carbon monoxide and ethyl nitrite. The presence of hydrogen affects this reaction, highlighting the intricate interplay of elements in chemical synthesis (Meng Fan-dong, 2002).
  • Catalysis in Esterification: Research on the synthesis of diethyl oxalate using rare earth composite solid superacid and microwave irradiation showcases the potential of innovative catalysts in improving esterification efficiency (Xu An-wu, 2009).

2. Energy and Materials Science

  • Dye-Sensitized Solar Cells (DSSCs): Diethyl oxalate has been utilized as an effective additive in iodide/triiodide electrolyte for DSSCs, demonstrating a significant improvement in energy conversion efficiency (Malihe Afrooz, H. Dehghani, 2015).
  • Polymer Synthesis: Its application in the synthesis of polyesters, specifically in the formation of poly (ethylene terephthalate-co-oxalate-co-sebacate) copolyesters, highlights its role in developing materials with varied thermal and mechanical properties (Zhao Yun, 2004).

3. Environmental and Sustainability Applications

  • Process Design for Sustainable Production: A study on the sustainable production of diethyl oxalate, considering NOx elimination, reflects an environmentally conscious approach to chemical manufacturing (Jiaxing Zhu et al., 2018).
  • Hydrogenation to Ethylene Glycol: Research into the hydrogenation of diethyl oxalate for ethylene glycol production addresses environmental concerns and explores more sustainable methods (Jie Ding et al., 2017).

4. Conservation and Heritage

  • Conservation of Art and Heritage: Diethyl oxalate-based microgrouts have shown promising results in the stabilization of painted lime plasters, offering a new tool in the field of conservation (J. Porter, C. Pasian, M. Secco, 2020).

Safety And Hazards

Diethyl oxalate should be handled with care. Avoid breathing its dust, vapor, mist, or gas. Avoid contact with skin and eyes, and avoid ingestion and inhalation. Keep away from open flames, hot surfaces, and sources of ignition .

properties

IUPAC Name

diethyl oxalate
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InChI

InChI=1S/C6H10O4/c1-3-9-5(7)6(8)10-4-2/h3-4H2,1-2H3
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InChI Key

WYACBZDAHNBPPB-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C(=O)OCC
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Molecular Formula

C6H10O4
Record name ETHYL OXALATE
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DSSTOX Substance ID

DTXSID2044472
Record name Diethyl oxalate
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Molecular Weight

146.14 g/mol
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Physical Description

Ethyl oxalate appears as a colorless liquid. Slightly denser than water and insoluble in water. Hence sinks in water. May irritate skin and mucous membranes; may be mildly toxic by ingestion; may emit irritating fumes in a fire. Vapors are much heavier than air. Used as a solvent for plastics and in the manufacture of perfumes and pharmaceuticals., Liquid, Colorless unstable liquid; [Hawley]
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Boiling Point

185.7 °C @ 760 MM HG
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Flash Point

168 °F (NFPA, 2010), 168 °F CC
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Solubility

SPARINGLY SOL IN WATER WHICH DECOMP IT GRADUALLY; MISCIBLE WITH USUAL ORG SOLVENTS, SOL IN ALL PROPORTIONS IN ALCOHOL, ETHER, ACETONE, MISCIBLE WITH ETHYL ACETATE
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Density

1.0785 @ 20 °C/4 °C
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Vapor Density

5.04
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Vapor Pressure

0.41 [mmHg], 1 MM HG @ 47 °C
Record name Diethyl oxalate
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Product Name

Diethyl oxalate

Color/Form

COLORLESS, OILY LIQUID

CAS RN

95-92-1, 150992-84-0
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Record name Diethyl oxalate
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Melting Point

-38.5 °C
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Synthesis routes and methods I

Procedure details

In a tubular reactor, there was packed 10 ml. of a 0.5 wt.% palladium-on-alumina catalyst (manufactured by Nippon Engerhard Co., Ltd.), followed by introduction of a gaseous mixture consisting of 28.5% by volume of carbon monoxide, 4.5% by volume of hydrogen, 5.7% by volume of ethyl nitrite and 61.3% by volume of nitrogen at a rate of 40.0 l. per hour to subject the gaseous mixture to reaction at a reaction temperature of 120° C. under ambient pressure. According to a gas-chromatographic analysis of the reaction mixture, it was found that ethyl formate was produced in a space time yield of 235 g./l.-catalyst.hr and small amounts of diethyl oxalate and ethanol were by-produced.
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Synthesis routes and methods II

Procedure details

To 730.7 g (5 moles) of diethyl oxalate was added dropwise at room temperature a solution of 61.1 g (1 mole) of ethanolamine in 500 ml of acetone and, after the addition finished, treatment of the mixture by distillation under reduced pressure to remove the formed ethanol and the acetone and an excess amount of diethyl oxalate yielded ethyl 2-hydroxyethyloxamate. A mixture of 80.5 g (0.5 moles) of this ethyl 2-hydroxyethyloxamate, 50.6 g (0.5 moles) of triethylamine (hereinafter, referred to as TEA), 20.0 g of water, and 1000 ml of dioxane was warmed under reflux for 8 hours and treated with solvent removal followed by dehydration yielded a triethylamine salt of 2-hydroxyethyloxamic acid. A mixture of 11.7 g (0.05 moles) of this triethylamine salt of 2-hydroxyethyloxamic acid and 5.1 g (0.05 moles) of TEA was treated with dehydration by molecular sieve and then, dissolved with warming into 300 ml of THF. To this THF solution was added dropwise under a refluxing condition during 0.5 hours a solution of 5.2 g (0.05 moles) of methacrylic acid chloride in 30 ml of THF and, after the addition finished, the mixture was further stirred under the condition for 6 hours and treated with fractional extraction to get methacryloyloxyet hyloxamic acid of the following structure: ##STR17## Besides, identification of the methacrylolyloxyethyloxamic acid 1 was carried out with 13C-NMR spectra analysis (ppm, in CDCL3) and the results were 17.93 for (2), 38.86 for (6); 62.35 for (5), 120.59 for (1), 138.86 for (3), 158.01 for (7), 160.56 for (8), and 167.06 for (4).
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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